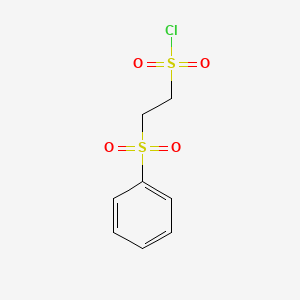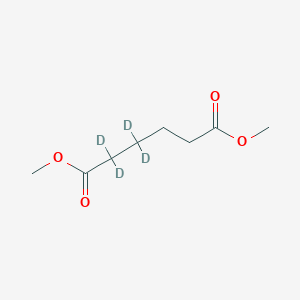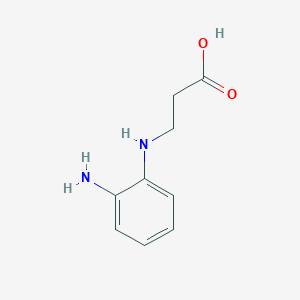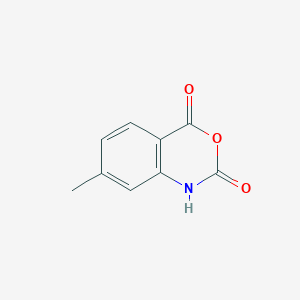
4-フルオロ-2-ヨード安息香酸
概要
説明
4-Fluoro-2-iodobenzoic acid is a chemical compound with the molecular formula C7H4FIO2 . It is a dihalogenated benzoic acid with a fluoride sitting opposite and an iodide next to the carboxylic acid around the hexagonal table of a benzene ring .
Synthesis Analysis
4-Fluoro-2-iodobenzoic acid serves as a versatile building block in organic synthesis . It can be used to synthesize bioactive bicyclic heterocycles such as phthalide and isocoumarin using a Sonogashira-type reaction . It is also employed in the synthesis of pseudocyclic benziodoxole tosylates as a hypervalent iodine oxidant for organic synthesis .Molecular Structure Analysis
The molecular structure of 4-Fluoro-2-iodobenzoic acid consists of a benzene ring with a fluoride and an iodide attached, along with a carboxylic acid group .Chemical Reactions Analysis
4-Fluoro-2-iodobenzoic acid is used in various chemical reactions. For instance, it is used as a reagent in organic synthesis including amixile-based inhibitors of the pyruvate-ferredoxin oxidoreductases of anaerobic bacteria .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Fluoro-2-iodobenzoic acid include a melting point of 143-147 °C . The compound has a molecular weight of 266.01 .科学的研究の応用
生物活性二環式複素環の合成
4-フルオロ-2-ヨード安息香酸: は、フタリドやイソクマリンなどの生物活性二環式複素環の合成における汎用性の高いビルディングブロックです . 薗頭カップリング型反応を利用することで、これらの化合物は異なる温度で選択的に形成することができます。イソクマリンは100℃で6-endo-dig生成物として、フタリドは25℃で5-exo-dig生成物として得られます .
高原子価ヨウ素酸化剤を用いた有機合成
この化合物は、擬似環状ベンジオキソルトシル化物の調製に使用されます。これらの化合物は、有機合成における高原子価ヨウ素酸化剤として機能します . 合成には、4-フルオロ-2-ヨード安息香酸とPhI(OH)OTsの間の配位子転移反応が関与し、高純度の生成物が得られます .
創薬のための分子足場
4-フルオロ-2-ヨード安息香酸は、3つの異なる官能基を持つため、分子足場として機能し、新規薬物の発見と開発を促進します . その構造は容易な修飾を可能にするため、医薬品化学において貴重な資産となっています。
ピルビン酸-フェレドキシンオキシドレダクターゼ阻害剤
微生物学の分野では、4-フルオロ-2-ヨード安息香酸は、アミキシル系阻害剤の合成に使用されます。 これらの阻害剤は、嫌気性細菌のピルビン酸-フェレドキシンオキシドレダクターゼを標的にします。これらの酵素は、嫌気性細菌のエネルギー代謝に不可欠です .
酸化剤の前駆体
4-フルオロ-2-ヨード安息香酸: は、2-ヨードキシ安息香酸(IBX)やデス-マーチンペルヨージナン(DMP)などの強力な酸化剤の調製における前駆体としても使用できます . これらの試薬は、合成化学におけるアルコールのアルデヒドやケトンへの選択的酸化に不可欠です。
Safety and Hazards
作用機序
Target of Action
4-Fluoro-2-iodobenzoic acid is a versatile building block in organic synthesis . It is used in the synthesis of bioactive bicyclic heterocycles such as phthalide and isocoumarin . It is also employed in the synthesis of pseudocyclic benziodoxole tosylates as a hypervalent iodine oxidant for organic synthesis . The compound is also used in the synthesis of amixile-based inhibitors of the pyruvate-ferredoxin oxidoreductases of anaerobic bacteria .
Mode of Action
The compound interacts with its targets through a Sonogashira-type reaction . This reaction is a cross-coupling process used to synthesize conjugated enynes (compounds containing a triple bond and a double bond) from iodobenzoic acid and terminal alkynes .
Biochemical Pathways
The compound affects the synthesis of bioactive bicyclic heterocycles such as phthalide and isocoumarin . Isocoumarin, the 6-endo-dig product, is selectively formed at 100 °C, whereas phthalide, the 5-exo-dig product, is favored at a lower temperature of 25 °C . The compound is also involved in the synthesis of pseudocyclic benziodoxole tosylates .
Pharmacokinetics
The compound is known to have high gi absorption . The compound’s lipophilicity (Log Po/w) is 1.48 (iLOGP), 2.43 (XLOGP3), 2.55 (WLOGP), 2.94 (MLOGP), and 2.61 (SILICOS-IT), with a consensus Log Po/w of 2.4 .
Result of Action
It is known to be used in the synthesis of bioactive compounds and as a hypervalent iodine oxidant for organic synthesis .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature . For instance, the selective formation of isocoumarin and phthalide depends on the reaction temperature . Safety precautions should be taken when handling the compound, as it may cause skin irritation, serious eye irritation, and respiratory irritation .
生化学分析
Biochemical Properties
4-Fluoro-2-iodobenzoic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its functional groups. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, while the fluorine and iodine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can influence the activity of enzymes and proteins, making 4-Fluoro-2-iodobenzoic acid a useful probe in biochemical studies .
Cellular Effects
4-Fluoro-2-iodobenzoic acid affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. Additionally, 4-Fluoro-2-iodobenzoic acid can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-Fluoro-2-iodobenzoic acid involves its interactions with biomolecules at the molecular level. The compound can bind to active sites of enzymes, either inhibiting or activating their activity. For instance, it may act as a competitive inhibitor by mimicking the substrate of an enzyme, thereby blocking the enzyme’s activity. Additionally, 4-Fluoro-2-iodobenzoic acid can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-2-iodobenzoic acid can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to light or heat may lead to degradation. Long-term studies have shown that 4-Fluoro-2-iodobenzoic acid can have sustained effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 4-Fluoro-2-iodobenzoic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, 4-Fluoro-2-iodobenzoic acid can exhibit toxic or adverse effects, including organ damage and altered metabolic functions .
Metabolic Pathways
4-Fluoro-2-iodobenzoic acid is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have different biological activities. The compound can also interact with cofactors and other molecules involved in metabolic processes, influencing metabolic flux and metabolite levels. These interactions can have downstream effects on cellular metabolism and overall physiological functions .
Transport and Distribution
Within cells and tissues, 4-Fluoro-2-iodobenzoic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The compound’s localization and accumulation can affect its activity and function, with certain tissues or cell types showing higher concentrations of 4-Fluoro-2-iodobenzoic acid .
Subcellular Localization
The subcellular localization of 4-Fluoro-2-iodobenzoic acid is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. Its localization can impact its activity and function, with different subcellular environments providing distinct biochemical contexts for 4-Fluoro-2-iodobenzoic acid .
特性
IUPAC Name |
4-fluoro-2-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKFTVLJAXWGPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70501170 | |
| Record name | 4-Fluoro-2-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56096-89-0 | |
| Record name | 4-Fluoro-2-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-2-iodobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1367034.png)




![5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1367045.png)

